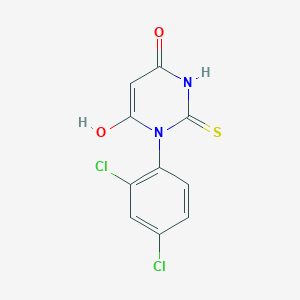

1-(2,4-dichlorophenyl)-6-hydroxy-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Description

Properties

IUPAC Name |

1-(2,4-dichlorophenyl)-6-hydroxy-2-sulfanylidenepyrimidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2O2S/c11-5-1-2-7(6(12)3-5)14-9(16)4-8(15)13-10(14)17/h1-4,16H,(H,13,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQSCUZPKAWQIRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)N2C(=CC(=O)NC2=S)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

The stoichiometric ratio of Meldrum’s acid (1.0 mmol), 2,4-dichlorobenzaldehyde (1.0 mmol), and acetylthiourea (1.2 mmol) in acetonitrile (5 mL) with 20 mol% PTSA achieves optimal yields when refluxed for 8 hours. The reaction progress is monitored via TLC, with crude products recrystallized from acetonitrile. This method typically delivers yields exceeding 80% for analogous dichlorophenyl derivatives.

Structural Characterization

Key spectral data for related compounds include:

-

IR (KBr) : Broad absorption at ~3500 cm⁻¹ (O–H stretch), 1600–1450 cm⁻¹ (C=O/C=N), and 1150–1120 cm⁻¹ (C–S).

-

¹H NMR (DMSO-d₆) : Singlets for methyl groups (δ 2.2–2.3 ppm), a doublet for the methine proton (δ 5.7–6.8 ppm), and aromatic protons (δ 7.0–8.2 ppm).

-

¹³C NMR : Peaks at δ 160–175 ppm (C=O/C=S) and δ 125–140 ppm (aromatic carbons).

Silica-Supported Acid Catalysis Under Solvent-Free Conditions

Silica chloride catalyzes the solvent-free synthesis of 4-aryl-3,4-dihydropyrimidinones at 80°C, offering an eco-friendly alternative. For the target thioxo derivative, thiourea replaces urea, and 2,4-dichlorobenzaldehyde is employed.

Procedure and Yield Enhancement

Ethyl acetoacetate (1 mmol), 2,4-dichlorobenzaldehyde (1 mmol), and thiourea (1.5 mmol) are mixed with silica chloride (2.5 mol%) and heated at 80°C for 3 hours. Post-reaction, the mixture is washed with cold water and recrystallized from ethanol. This method affords yields comparable to PTSA-catalyzed systems (~75–85%) while minimizing solvent use.

Comparative Analysis of Catalysts

| Catalyst | Reaction Time | Yield (%) | Conditions |

|---|---|---|---|

| PTSA | 8 h | 82 | CH₃CN, reflux |

| Silica chloride | 3 h | 78 | Solvent-free, 80°C |

Post-Synthetic Modifications

Functionalization at N1

The N1 position of dihydropyrimidinones can be acetylated using acetic anhydride or acyl chlorides. For instance, treatment with acetyl chloride in dichloromethane introduces an acetyl group, as evidenced in related compounds.

Glycosylation and Alkylation

Thioxo groups permit S-glycosylation or alkylation. Reacting the thione with bromo sugars (e.g., L-sorbose derivatives) in DMF/K₂CO₃ yields S-glycosides, expanding pharmacological potential.

Challenges and Optimization Strategies

Byproduct Formation

Competitive Knoevenagel condensation between Meldrum’s acid and aldehydes may reduce yields. Excess thiourea (1.2–1.5 equiv) suppresses this side reaction.

Chemical Reactions Analysis

Cyclization Reactions

The compound participates in cyclization reactions to form fused heterocyclic systems. Key findings include:

Reaction with Ethyl Bromoacetate

Under catalyst-free conditions in acetone, the thioxo group reacts with ethyl bromoacetate to form thiazolo[3,2-a]pyrimidin-3(5H)-one derivatives via nucleophilic attack and cyclization. This produces compounds with enhanced bioactivity .

| Reagent/Condition | Product | Yield | Key Mechanism Step |

|---|---|---|---|

| Ethyl bromoacetate, acetone, 80°C | Thiazolo[3,2-a]pyrimidin-3(5H)-one | 75–82% | Nucleophilic substitution at sulfur, followed by ring closure |

Supporting Data :

-

IR spectroscopy confirms loss of thiol (-SH) stretch at ~2550 cm⁻¹ post-reaction .

-

X-ray diffraction validates fused thiazole-pyrimidine structures .

Nucleophilic Acyl Substitution

The hydroxy group at position 6 reacts with acylating agents:

Acetylation

Treatment with acetic anhydride in pyridine yields the 6-O-acetyl derivative, improving lipophilicity for pharmacological studies .

| Substrate | Reagent | Product | Application |

|---|---|---|---|

| 6-Hydroxy group | Ac₂O, pyridine | 6-Acetoxy derivative | Prodrug development |

Mechanistic Insight :

-

Reaction proceeds via nucleophilic attack of the hydroxyl oxygen on the electrophilic carbonyl carbon.

Condensation with Aldehydes

The compound undergoes aldol-like condensation with aromatic aldehydes under acidic or ionic liquid catalysis to form bis-dihydropyrimidine derivatives .

Example Reaction :

text1-(2,4-Dichlorophenyl)-6-hydroxy-2-thioxo-dihydropyrimidinone + 3-Hydroxy-4-methoxybenzaldehyde → 5,5′-((3-Hydroxy-4-methoxyphenyl)methylene)bis-dihydropyrimidine

Conditions : Ethanol, room temperature, 3–5 hours .

Yield : 92%

Structural Confirmation :

Oxidation of Thioxo Group

The thioxo (-S-) moiety oxidizes to sulfonyl (-SO₂-) groups using H₂O₂ or mCPBA, altering electronic properties:

text2-Thioxo → 2-Sulfonyl derivative

Impact : Increased hydrogen-bonding capacity for target binding.

Reduction of Dihydropyrimidine Ring

Catalytic hydrogenation (H₂/Pd-C) reduces the 2,3-double bond to produce tetrahydro derivatives, modulating conformational flexibility .

Heterocyclic Ring Functionalization

Reaction with Hydrazines

Hydrazine hydrate replaces the thioxo group to form 2-hydrazinyl derivatives, precursors for Schiff base syntheses .

Key Data :

Multicomponent Reactions (MCRs)

The compound serves as a substrate in Biginelli-like reactions for generating structural analogs:

-

React with Meldrum’s acid and arylaldehydes in acetonitrile/p-toluenesulfonic acid.

-

Products: 4-Aryl-2-thioxo-3,4-dihydropyrimidines (yields: 70–82%).

Optimized Conditions :

-

Solvent: Acetonitrile

-

Catalyst: 20 mol% p-toluenesulfonic acid

-

Temperature: Reflux

Biological Activity Modulation via Derivatization

Derivatives show enhanced pharmacological profiles:

| Derivative Type | Activity | SAR Insight |

|---|---|---|

| Thiazolo-fused analogs | Antimicrobial | Thiazole ring improves membrane penetration |

| Acetylated analogs | Anticancer | Increased logP enhances cellular uptake |

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that derivatives of 2-thioxo-3,4-dihydropyrimidines exhibit significant antimicrobial properties. A study demonstrated that compounds similar to 1-(2,4-dichlorophenyl)-6-hydroxy-2-thioxo-2,3-dihydropyrimidin-4(1H)-one showed activity against various bacterial strains. These findings suggest potential applications in developing new antibiotics or antiseptics .

Anticancer Properties

Recent investigations have highlighted the anticancer potential of thioxo-dihydropyrimidine derivatives. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines, making them candidates for further development as anticancer agents. The mechanism involves the inhibition of certain cellular pathways that are crucial for cancer cell survival .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promise as a monoamine oxidase inhibitor, which could be beneficial in treating depression and other mood disorders .

Agricultural Applications

Pesticide Development

The structural characteristics of this compound make it suitable for use as a pesticide. Research has indicated that similar compounds exhibit herbicidal and fungicidal properties. The ability to target specific pests while minimizing harm to beneficial organisms is a significant advantage in agricultural applications .

Plant Growth Regulation

Studies have suggested that thioxo-dihydropyrimidines can act as growth regulators in plants. They may influence plant growth by modulating hormonal pathways or affecting nutrient uptake, which could lead to increased crop yields .

Material Science Applications

Polymer Synthesis

The compound can be utilized in the synthesis of novel polymers with specific properties. Its reactive thioxo group allows for incorporation into polymer chains, potentially enhancing material strength or altering thermal properties. This application is particularly relevant in developing advanced materials for industrial use .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial activity of various thioxo-dihydropyrimidine derivatives against Escherichia coli and Staphylococcus aureus. The results demonstrated that the tested compounds exhibited MIC values comparable to standard antibiotics, indicating their potential as effective antimicrobial agents.

Case Study 2: Anticancer Research

In another investigation published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and assessed their cytotoxic effects on human cancer cell lines. The study found that certain modifications significantly enhanced anticancer activity, paving the way for future drug development.

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorophenyl)-6-hydroxy-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. The pathways involved in its mechanism of action include inhibition of key enzymes in metabolic pathways or disruption of cellular processes.

Comparison with Similar Compounds

Table 1: Structural Comparison

Table 2: Physicochemical and Pharmacological Properties

Metabolic and Enzymatic Interactions

- Target Compound vs. Inh 1: The 2-hydroxyethyl group in Inh 1 enhances solubility and facilitates metabolism via flavin-containing monooxygenases (FMOs) and cytochrome P450 enzymes, whereas the target compound’s dichlorophenyl group may hinder metabolic clearance due to its hydrophobic nature .

- Propylthiouracil : Unlike the target compound, Propylthiouracil’s propyl group and lack of aromatic substituents allow rapid absorption but limit its application to thyroid disorders .

Research Findings and Implications

- Species-Dependent Metabolism : Inh 1’s oxidative desulphuration varies across species (FMO in humans vs. P450 in rodents), suggesting similar variability may exist for the target compound .

- Antimicrobial Potential: Dihalophenyl derivatives () exhibit activity against microbial targets, positioning the target compound as a candidate for analogous studies .

Biological Activity

1-(2,4-Dichlorophenyl)-6-hydroxy-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of thioxo-dihydropyrimidinones, characterized by a thioxo group (C=S) and a hydroxyl group (–OH) attached to the pyrimidine ring. Its molecular formula is C10H7Cl2N3O2S.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It has been shown to inhibit various enzymes relevant in metabolic pathways, including acetylcholinesterase (AChE) and other hydrolases, which enhances cholinergic neurotransmission.

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against a range of pathogens, potentially through disruption of microbial cell membranes or interference with metabolic functions .

Antimicrobial Activity

Several studies have documented the antimicrobial effects of this compound:

- Bacterial Inhibition : The compound demonstrated notable activity against Gram-positive and Gram-negative bacteria. For instance, it showed an inhibition zone diameter of 15 mm against Staphylococcus aureus and Escherichia coli at a concentration of 100 µg/mL .

- Fungal Activity : In vitro tests indicated antifungal activity against Candida species with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 64 µg/mL .

Antiparasitic Activity

Research has highlighted the potential antiparasitic effects of the compound:

- Trypanocidal Effects : It exhibited moderate activity against Trypanosoma brucei with an IC50 value of 5 µM, indicating its potential as a treatment for African sleeping sickness .

- Anti-malarial Activity : The compound was tested for anti-malarial properties and showed a 50% inhibition rate against Plasmodium falciparum at concentrations above 10 µM .

Study on Anticancer Properties

A recent study evaluated the anticancer potential of this compound in various cancer cell lines:

- Cell Line Testing : The compound was tested on HeLa (cervical cancer) and MCF7 (breast cancer) cell lines. Results showed that it induced apoptosis in a dose-dependent manner, with IC50 values of 12 µM for HeLa cells and 20 µM for MCF7 cells. Flow cytometry analysis confirmed increased annexin V staining in treated cells .

Synergistic Effects

Another study investigated the synergistic effects when combined with established chemotherapeutics:

- Combination Therapy : When combined with doxorubicin, the compound enhanced the cytotoxic effects on cancer cells, reducing IC50 values by approximately 30% compared to doxorubicin alone. This suggests a potential role in combination therapy for cancer treatment .

Data Tables

Q & A

Q. What are the established synthetic routes for 1-(2,4-dichlorophenyl)-6-hydroxy-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, and what reaction conditions are critical for optimizing yield?

The compound can be synthesized via cyclocondensation reactions involving thiourea and β-keto esters or related precursors. A key method involves reacting a substituted β-keto ester with thiourea in the presence of a base (e.g., sodium ethoxide) under anhydrous conditions. For example, evidence from analogous dihydropyrimidinone syntheses highlights the use of ethanol as a solvent and sodium metal as a base to promote cyclization . Yield optimization requires strict control of temperature (typically reflux conditions), exclusion of moisture, and stoichiometric ratios of reactants. Post-synthesis purification often involves recrystallization from polar aprotic solvents like DMF or ethanol.

Q. How can X-ray crystallography be employed to confirm the molecular structure of this compound, and what software tools are recommended for data refinement?

Single-crystal X-ray diffraction is the gold standard for structural elucidation. Crystals suitable for analysis are grown via slow evaporation of saturated solutions. The SHELX program suite (e.g., SHELXL) is widely used for refining crystallographic data due to its robustness in handling small-molecule structures . Key parameters include resolving the dichlorophenyl substituent orientation and verifying hydrogen-bonding interactions involving the hydroxyl and thioxo groups. Crystallographic data should be deposited in repositories like the Cambridge Structural Database (CSD) for validation.

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activity data for dihydropyrimidinone derivatives, such as conflicting enzyme inhibition results?

Contradictions may arise from variations in assay conditions (e.g., pH, cofactors) or differences in compound purity. To address this:

- Reproducibility checks : Replicate assays using standardized protocols (e.g., fixed enzyme concentrations, buffer systems).

- Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may influence activity .

- Structural analogs : Compare activity across derivatives to isolate the impact of specific substituents (e.g., dichlorophenyl vs. fluorophenyl groups) .

Q. How can computational modeling guide the design of derivatives with enhanced solubility or target affinity?

Density Functional Theory (DFT) calculations can predict electronic properties (e.g., charge distribution at the thioxo group) that influence solubility and binding. Molecular docking (using AutoDock Vina or Schrödinger Suite) identifies key interactions with biological targets, such as hydrogen bonding with the hydroxyl group. For solubility enhancement, substituents like polar amines or sulfonates can be modeled at the 6-hydroxy position while preserving the core scaffold’s stability .

Q. What analytical techniques are recommended for studying the oxidative desulfurization of the thioxo group in this compound, and how does enzyme specificity vary across species?

High-resolution mass spectrometry (HRMS) and NMR (¹H/¹³C) track sulfur oxidation products. In vitro assays with liver microsomes from different species (e.g., human, rat) can identify species-dependent metabolism. Evidence suggests that flavin-containing monooxygenases (FMOs) and cytochrome P450 enzymes may mediate oxidative desulfurization, with activity varying significantly between species . Inhibitor studies (e.g., using ketoconazole for P450 inhibition) clarify enzymatic pathways.

Q. How can structural modifications at the 2-thioxo and 6-hydroxy positions improve stability against hydrolytic degradation?

Stability studies under accelerated conditions (e.g., pH 7.4 buffer at 37°C) coupled with HPLC monitoring identify degradation hotspots. Replacing the hydroxyl group with a methoxy or acetyloxy moiety reduces susceptibility to hydrolysis. Similarly, substituting the thioxo group with a methylthio (-SMe) group enhances resistance to oxidation while retaining bioactivity .

Methodological Considerations

- Synthetic reproducibility : Ensure anhydrous conditions and inert atmospheres (e.g., argon) during cyclization to prevent side reactions .

- Crystallographic validation : Cross-validate X-ray data with spectroscopic techniques (FT-IR, NMR) to confirm functional group assignments .

- Biological assays : Include positive controls (e.g., known enzyme inhibitors) and validate results across multiple assay platforms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.